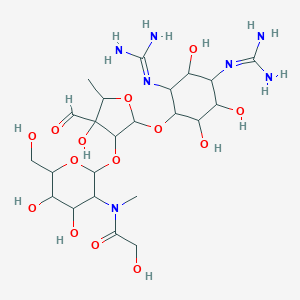
3-Hydroxybutyrylpantetheine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybutyrylpantetheine (3-HBP) is a biochemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thioester derivative of coenzyme A (CoA) and is involved in various metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-Hydroxybutyrylpantetheine is not fully understood, but it is thought to be involved in the regulation of energy metabolism and the inflammatory response. It has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
3-Hydroxybutyrylpantetheine has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism and decrease the expression of genes involved in inflammation. It has also been shown to increase the production of ATP, which is the primary energy source for cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Hydroxybutyrylpantetheine in lab experiments is that it is a naturally occurring compound and is therefore less likely to have toxic effects compared to synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Hydroxybutyrylpantetheine. One area of research is the development of new synthetic methods for producing 3-Hydroxybutyrylpantetheine in larger quantities. Another area of research is the investigation of the potential therapeutic applications of 3-Hydroxybutyrylpantetheine in the treatment of metabolic disorders and inflammatory diseases. Additionally, the mechanism of action of 3-Hydroxybutyrylpantetheine needs to be further elucidated to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 3-Hydroxybutyrylpantetheine involves the reaction between 3-hydroxybutyrate and pantetheine. The reaction is catalyzed by the enzyme 3-hydroxybutyryl-CoA dehydratase, which converts 3-hydroxybutyryl-CoA to crotonyl-CoA. The crotonyl-CoA is then converted to 3-Hydroxybutyrylpantetheine by the enzyme crotonyl-CoA carboxylase/reductase.
Applications De Recherche Scientifique
3-Hydroxybutyrylpantetheine has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. It has also been studied for its potential role in energy metabolism and may be useful in the treatment of metabolic disorders such as obesity and diabetes.
Propriétés
Numéro CAS |
120497-19-0 |
|---|---|
Nom du produit |
3-Hydroxybutyrylpantetheine |
Formule moléculaire |
C15H28N2O6S |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxybutanethioate |
InChI |
InChI=1S/C15H28N2O6S/c1-10(19)8-12(21)24-7-6-16-11(20)4-5-17-14(23)13(22)15(2,3)9-18/h10,13,18-19,22H,4-9H2,1-3H3,(H,16,20)(H,17,23)/t10-,13-/m0/s1 |
Clé InChI |
NWWCNMDNUHGBRK-GWCFXTLKSA-N |
SMILES isomérique |
C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O |
SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
SMILES canonique |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Synonymes |
3-HBPTT 3-hydroxybutyrylpantetheine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)



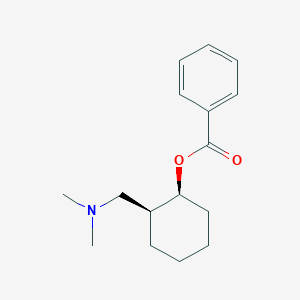


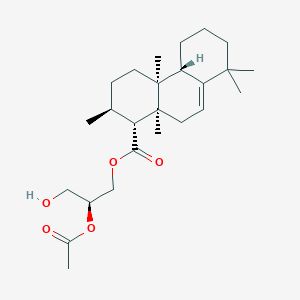
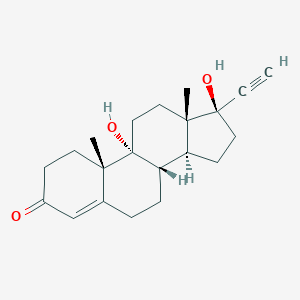
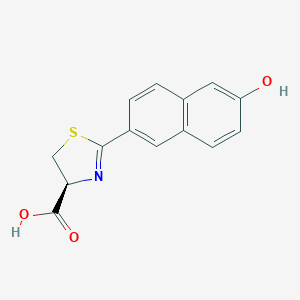
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)
